molecular formula C10H11F2NO2 B8010683 [(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl](ethyl)amine

[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl](ethyl)amine

Cat. No.: B8010683
M. Wt: 215.20 g/mol
InChI Key: WFQNOJZJXTZGLY-UHFFFAOYSA-N
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Description

(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methylamine is an organic compound that features a benzodioxole ring substituted with difluoro groups and an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methylamine typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with ethylamine under controlled conditions. One common method includes the use of a catalyst such as potassium fluoride in the presence of a hydrogen fluoride source . The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoro positions or the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methylamine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways .

Industry

Industrially, (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methylamine is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methylamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The difluoro groups and the benzodioxole ring contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-1,3-benzodioxole: A precursor in the synthesis of (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methylamine.

    1,3-Benzodioxole: Lacks the difluoro substitution, resulting in different reactivity and applications.

    Ethylamine: A simpler amine that serves as a building block in organic synthesis.

Uniqueness

(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methylamine is unique due to the presence of both the difluoro groups and the benzodioxole ring, which impart distinct chemical and physical properties. These features enhance its potential in various applications, making it a valuable compound in research and industry.

Biological Activity

The compound (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methylamine (CAS No. 2060027-44-1) is a synthetic organic molecule with potential applications in pharmacology and biochemistry. Its unique structure, characterized by the presence of difluorobenzodioxole moiety, suggests a range of biological activities that warrant investigation.

  • Molecular Formula: C10H11F2NO2
  • Molecular Weight: 219.20 g/mol
  • CAS Number: 2060027-44-1
  • Chemical Structure: The compound features a difluorobenzodioxole core linked to an ethylamine side chain, which may influence its interaction with biological targets.

Biological Activity Overview

Research on the biological activity of (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methylamine has identified several key areas of interest:

1. Toxicological Profile

The compound has been classified as a skin irritant and sensitizer, with potential for causing serious eye irritation. This necessitates caution in handling and application in biological systems.

2. Pharmacological Potential

Preliminary studies suggest that compounds with similar structural motifs exhibit various pharmacological activities including:

  • Antitumor Activity: Compounds derived from benzodioxoles have been noted for their ability to inhibit tumor growth through various mechanisms .
  • Antimicrobial Properties: The presence of difluorinated aromatic systems often correlates with enhanced antimicrobial activity, although specific data for this compound is limited.

3. Enzymatic Interactions

Studies involving related compounds indicate that they may act as inhibitors or modulators of key enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown activity against kinases and other enzymatic targets .

Case Studies and Research Findings

Several case studies have explored the biological implications of benzodioxole derivatives:

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Benzodioxole Derivative AAntitumorInhibition of cell proliferation
Benzodioxole Derivative BAntimicrobialDisruption of bacterial cell wall
Benzodioxole Derivative CEnzyme InhibitionCompetitive inhibition of kinase

Properties

IUPAC Name

N-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c1-2-13-6-7-3-4-8-9(5-7)15-10(11,12)14-8/h3-5,13H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQNOJZJXTZGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC2=C(C=C1)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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